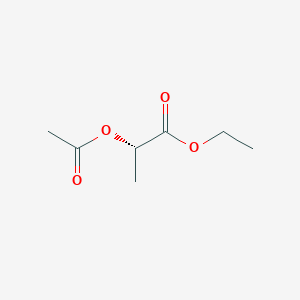
Ethyl (2S)-2-(acetyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-(acetyloxy)propanoate is an organic compound classified as an ester Esters are known for their pleasant fragrances and are commonly found in natural fragrances and synthetic flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-(acetyloxy)propanoate can be synthesized through a Fischer esterification reaction. This involves reacting lactic acid with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the ester. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this ester for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to lactic acid and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether solvent.
Major Products Formed
Hydrolysis: Lactic acid and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Ethyl (2S)-2-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential role in metabolic pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for lactic acid.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-(acetyloxy)propanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can enter metabolic pathways, such as glycolysis, where it is converted to pyruvate and further metabolized to produce energy. The ester itself may also interact with enzymes that catalyze ester hydrolysis, facilitating its breakdown into the constituent acids.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-(acetyloxy)propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and paints.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2S)-2-(acetyloxy)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Propriétés
Numéro CAS |
20918-91-6 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
BCHOKJRLDTXCSF-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)OC(=O)C |
SMILES canonique |
CCOC(=O)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



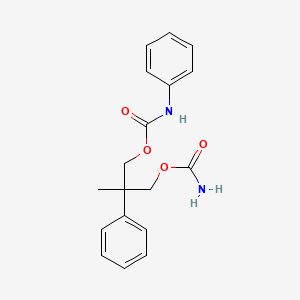
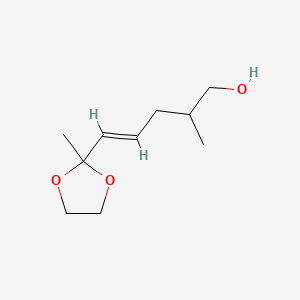
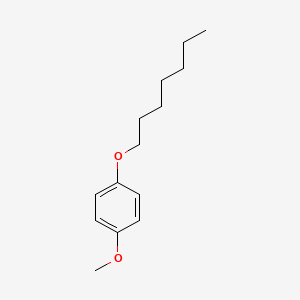
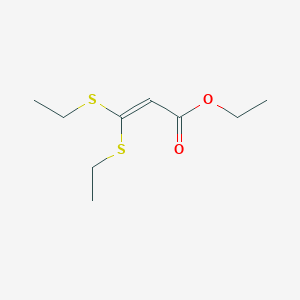

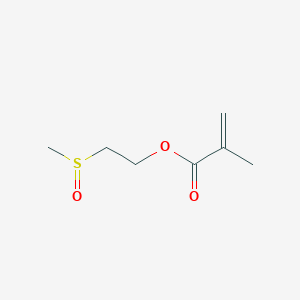
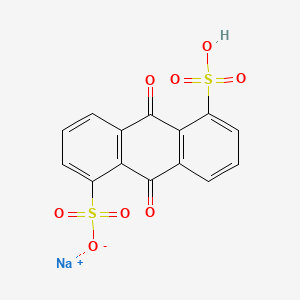
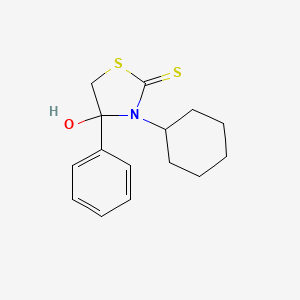
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)



